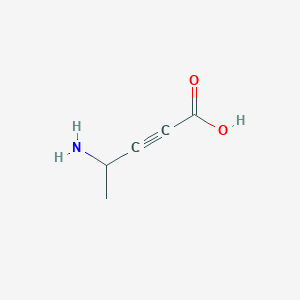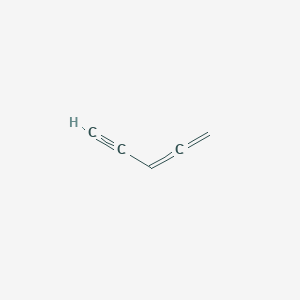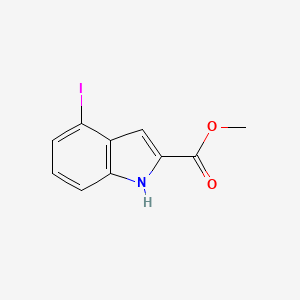
4-Aminopent-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing optically pure (S)-2-amino-5-arylpent-4-ynoic acids involves Sonogashira cross-coupling reactions. In this method, (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB is prepared and then functionalized via Sonogashira cross-coupling reactions to give (S)-2-amino-5-arylpent-4-ynoic acid-Ni-(S)-BPB. The reaction conditions for the cross-coupling reaction are optimized, and twelve derivatives are synthesized .
Industrial Production Methods
The industrial production methods for 4-Aminopent-2-ynoic acid are not well-documented in the literature. the compound can be synthesized using standard organic synthesis techniques involving alkyne and amine functional groups.
Chemical Reactions Analysis
Types of Reactions
4-Aminopent-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Alkenes or alkanes.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminopent-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and click chemistry reactions.
Biology: Studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to aldose reductase activity.
Industry: Utilized in the synthesis of folate-conjugates and corresponding metal-chelate complexes.
Mechanism of Action
The mechanism of action of 4-Aminopent-2-ynoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to selectively inhibit aldose reductase (ALR2) over ALR1. Molecular docking studies have identified the putative binding mode of the compound in these enzymes . The alkyne group in the compound allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, making it a valuable reagent in click chemistry .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Aminopent-4-ynoic acid: A synthetic amino acid used in the synthesis of folate-conjugates and metal-chelate complexes.
2-Aminopent-4-ynoic acid: Another variant with similar chemical properties and applications.
Uniqueness
4-Aminopent-2-ynoic acid is unique due to its ability to selectively inhibit aldose reductase and its utility in click chemistry reactions. Its alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, which are widely used in bioconjugation and material science .
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-aminopent-2-ynoic acid |
InChI |
InChI=1S/C5H7NO2/c1-4(6)2-3-5(7)8/h4H,6H2,1H3,(H,7,8) |
InChI Key |
HWWDZOTZBIUNGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![2-[(2-Hydroxyethyl)sulfanyl]acetonitrile](/img/structure/B15308035.png)
![5-chloro-2H,3H-[1,3]oxazolo[4,5-d]pyrimidin-2-one](/img/structure/B15308040.png)

![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)

![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)

![tert-butyl N-[2-amino-1-(3-chlorophenyl)ethyl]carbamate hydrochloride](/img/structure/B15308094.png)


